N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butylphenyl group, a naphthyl group, and an acetohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-tert-butylbenzaldehyde with naphthylamine to form an intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds with varying functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components that affect cell function and viability.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups but lacking the complex structure of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-Phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A compound with a different core structure but similar functional groups.
Uniqueness
N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its unique combination of a tert-butylphenyl group, a naphthyl group, and an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27N3O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C24H27N3O/c1-17(18-12-14-20(15-13-18)24(2,3)4)26-27-23(28)16-25-22-11-7-9-19-8-5-6-10-21(19)22/h5-15,25H,16H2,1-4H3,(H,27,28)/b26-17+ |
InChI Key |
UNEPNHGKIAFMIF-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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